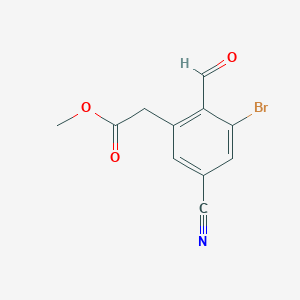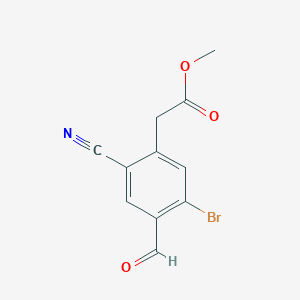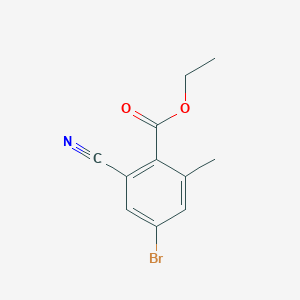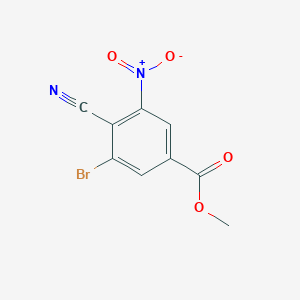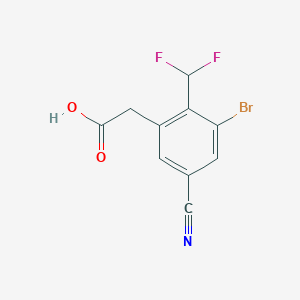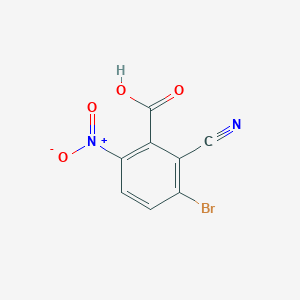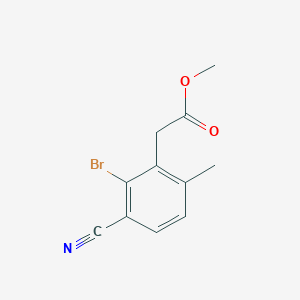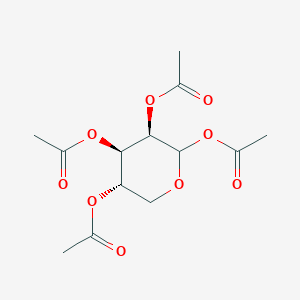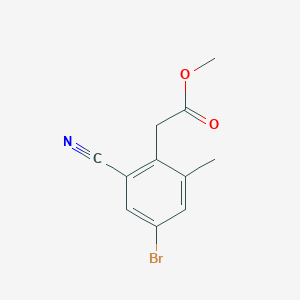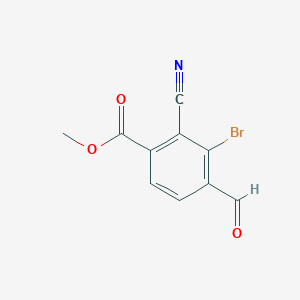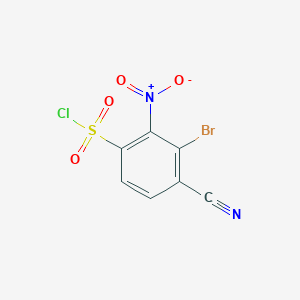
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin is a synthetic porphyrin compound characterized by the presence of four 2,4,6-trimethylphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme in hemoglobin. This particular compound is notable for its stability and unique photophysical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin (henceforth referred to as TMP) is a type of porphyrin, a class of compounds that play crucial roles in biological systems Porphyrins are known to interact with various biological targets, including proteins and enzymes, due to their ability to coordinate with metal ions .
Mode of Action
Porphyrins, in general, are known to interact with their targets through coordination with metal ions . This interaction can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Porphyrins are involved in various biological processes, including oxygen transport and photosynthesis, due to their ability to form complexes with metal ions . These complexes can affect various biochemical pathways and their downstream effects.
Result of Action
The interaction of porphyrins with biological targets can lead to various molecular and cellular effects, depending on the specific target and the nature of the interaction .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of porphyrins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin typically involves the condensation of pyrrole with 2,4,6-trimethylbenzaldehyde under acidic conditions. A common method is the Adler-Longo synthesis, which proceeds as follows:
Condensation Reaction: Pyrrole and 2,4,6-trimethylbenzaldehyde are mixed in a solvent such as propionic acid.
Cyclization: The mixture is heated to reflux, promoting the formation of the porphyrin macrocycle.
Oxidation: The intermediate porphyrinogen is oxidized to the porphyrin using an oxidizing agent like p-chloranil.
Industrial Production Methods
While the Adler-Longo method is suitable for laboratory-scale synthesis, industrial production may involve more scalable and efficient processes, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Automated Synthesis: Utilizing automated systems to precisely control reaction conditions, ensuring consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction can lead to the formation of porphyrinogen.
Substitution: The meso positions can be substituted with different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents:
p-Chloranil, ferric chloride.Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, Grignard reagents.
Major Products
Oxidation Products: Porphyrin dications.
Reduction Products: Porphyrinogen.
Substitution Products: Various meso-substituted porphyrins.
Scientific Research Applications
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with metals.
Biology: Studied for its potential in photodynamic therapy (PDT) for cancer treatment.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic photovoltaic cells and sensors.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: Lacks the methyl groups, resulting in different solubility and photophysical properties.
Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups, altering its electronic properties and reactivity.
Tetrakis(4-carboxyphenyl)porphyrin: Features carboxyl groups, enhancing its water solubility and potential for bioconjugation.
Uniqueness
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin is unique due to its enhanced stability and specific photophysical properties, which make it particularly suitable for applications requiring robust and efficient light absorption and emission.
Properties
CAS No. |
56396-12-4 |
|---|---|
Molecular Formula |
C56H54N4 |
Molecular Weight |
783.1 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C56H54N4/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10/h13-28,57-58H,1-12H3 |
InChI Key |
NVRVXKGQRXOICG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)N3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)N3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin influence its ability to facilitate electron transfer reactions?
A1: Research suggests that this compound, when complexed with a metal ion like manganese, can participate in electron transfer reactions. A study [] examined the interaction of a manganese(IV)-oxo complex of this porphyrin, (TMP)Mn(IV)(O), with various electron donors, including ferrocene derivatives. The researchers found that the rate constants of electron transfer from the ferrocene derivatives to (TMP)Mn(IV)(O) could be analyzed using the Marcus theory of electron transfer. This analysis allowed them to determine the reorganization energy associated with electron transfer by the (TMP)Mn(IV)(O) complex, a crucial parameter for understanding the efficiency of electron transfer processes.
Q2: Can you elaborate on the catalytic properties of metal complexes with this compound, particularly focusing on hydride transfer reactions?
A2: A significant finding highlighted in research [] is the mechanism by which the manganese(IV)-oxo complex of this compound, (TMP)Mn(IV)(O), facilitates hydride transfer from dihydronicotinamide adenine dinucleotide (NADH) analogs. The study revealed that instead of directly accepting the hydride, (TMP)Mn(IV)(O) undergoes disproportionation, forming and . Critically, it is the species that acts as the actual hydride acceptor in this reaction. This understanding of the mechanism provides valuable insights into the catalytic activity of this porphyrin complex in hydride transfer reactions, which are fundamental in many biological and chemical processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


